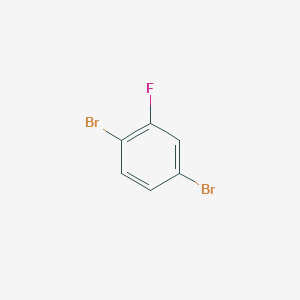

1,4-Dibromo-2-fluorobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibromo-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPGHNIJOOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162446 | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-52-5 | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,4-Dibromo-2-fluorobenzene, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details a primary synthesis pathway, including a thorough experimental protocol, and presents relevant chemical data in a structured format for ease of reference.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₆H₃Br₂F.[1] Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and one fluorine atom, makes it a valuable building block in organic synthesis. The bromine atoms can be readily displaced or utilized in cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of target molecules. This makes this compound a sought-after precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Synthesis Pathway

A common and effective method for the synthesis of this compound is a multi-step process starting from 2-fluoroaniline (B146934). This pathway involves the bromination of 2-fluoroaniline to introduce the first bromine atom, followed by a Sandmeyer-type reaction to introduce the second bromine atom via a diazonium salt intermediate.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a benzene (B151609) ring, imparts distinct reactivity and properties that are highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of two reactive bromine sites allows for selective functionalization through various cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and visualizations of key reaction mechanisms.

Chemical and Physical Properties

This compound is a white to pale cream crystalline solid at room temperature.[1] It is generally insoluble in water but soluble in common organic solvents.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂F | [2][4] |

| Molecular Weight | 253.89 g/mol | |

| CAS Number | 1435-52-5 | [2][4] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 33-36 °C | |

| Boiling Point | 216 °C | |

| Density | ~1.956 g/cm³ (predicted) | |

| Solubility | Insoluble in water. Soluble in organic solvents. | [2][3] |

| Flash Point | 102 °C (closed cup) |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.55 | dd | J = 8.5, 2.3 Hz | H-6 |

| ~7.40 | dd | J = 8.5, 5.5 Hz | H-5 |

| ~7.15 | t | J = 8.5 Hz | H-3 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling can be observed.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 |

| ~135 | C-5 |

| ~132 | C-3 |

| ~128 (d, ³JCF ≈ 9 Hz) | C-6 |

| ~118 (d, ²JCF ≈ 25 Hz) | C-1 |

| ~115 (d, ²JCF ≈ 21 Hz) | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~1580-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~820 | Strong | C-H out-of-plane bend |

| Below 700 | Strong | C-Br stretch |

Experimental Protocols

Synthesis of this compound from 2,5-Dibromoaniline (B181072)

This protocol describes a method for the synthesis of this compound from 2,5-dibromoaniline via a Sandmeyer-type reaction.

Materials:

-

2,5-Dibromoaniline

-

Hydrofluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (B80452) (NaNO₂)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a flask, dissolve 2,5-dibromoaniline (1 equivalent) in a sufficient amount of diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrofluoroboric acid (2.5 equivalents) to the cooled solution with stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a typical Suzuki-Miyaura cross-coupling reaction using this compound and phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Reaction Mechanisms

This compound is a key substrate in palladium-catalyzed cross-coupling reactions. The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.

Heck Reaction Catalytic Cycle

The Heck reaction couples the aryl halide with an alkene.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its distinct chemical properties, stemming from the strategic placement of two bromine atoms and a fluorine atom, allow for its use in a wide array of chemical transformations, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The detailed properties and protocols provided in this guide aim to facilitate its effective utilization in research and development.

References

An In-depth Technical Guide to 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 1,4-Dibromo-2-fluorobenzene. The information herein is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Core Compound Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₃Br₂F. It serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 253.89 g/mol | |

| Molecular Formula | C₆H₃Br₂F | |

| CAS Number | 1435-52-5 | |

| Appearance | White to pale reddish-yellow crystal or solid | |

| Melting Point | 33-36 °C | |

| Boiling Point | 216 °C | |

| Flash Point | 102 °C (closed cup) | |

| InChI Key | WNSNPGHNIJOOPM-UHFFFAOYSA-N | |

| SMILES | Fc1cc(Br)ccc1Br |

Synthesis of this compound

The synthesis of this compound can be achieved through a Sandmeyer-type reaction starting from 2,5-Dibromobenzenamine. This method involves the diazotization of the aniline (B41778) derivative followed by the introduction of the fluorine atom.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established methods for the conversion of anilines to aryl fluorides.

Materials:

-

2,5-Dibromobenzenamine

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452)

-

Fluoroboric acid (HBF₄)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-Dibromobenzenamine in a suitable solvent like aqueous hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Fluoro-dediazoniation (Schiemann Reaction):

-

To the cold diazonium salt solution, slowly add an excess of cold fluoroboric acid (HBF₄).

-

The corresponding diazonium fluoroborate salt will precipitate.

-

Isolate the precipitate by filtration and wash it with cold water, followed by a small amount of cold diethyl ether.

-

Carefully dry the diazonium fluoroborate salt.

-

-

Thermal Decomposition:

-

Gently heat the dried diazonium fluoroborate salt in a suitable flask. The decomposition will result in the formation of this compound, nitrogen gas, and boron trifluoride.

-

The crude product can be collected by distillation or extraction.

-

-

Work-up and Purification:

-

Dissolve the crude product in diethyl ether.

-

Wash the ethereal solution with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Further purify the product by vacuum distillation or recrystallization.

-

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure in subsequent reactions. The following are standard experimental protocols for its analysis by NMR and GC-MS.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for aromatic protons (e.g., 0-10 ppm).

-

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used as an internal reference.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) can be used as an internal reference.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

An In-depth Technical Guide to the NMR Spectral Data of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1,4-Dibromo-2-fluorobenzene. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information presented includes detailed tables of quantitative NMR data, experimental protocols for data acquisition, and a visualization of the key spin-spin coupling interactions.

Introduction

This compound (CAS No. 1435-52-5) is an aromatic organic compound with the molecular formula C₆H₃Br₂F.[1][2][3] Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and one fluorine atom, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules.[1] Accurate interpretation of its NMR spectra is crucial for reaction monitoring, quality control, and structural verification.

NMR Spectral Data

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.[4]

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| 7.43 | dd | J(H,H) = 8.8, J(H,F) = 5.2 | H-5 |

| 7.33 | ddd | J(H,H) = 8.8, J(H,F) = 2.4, J(H,H) = 2.4 | H-6 |

| 7.18 | t | J(H,F) = 8.8 | H-3 |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| 159.2 | d | ¹J(C,F) = 252.0 | C-2 |

| 135.2 | d | ⁴J(C,F) = 3.0 | C-5 |

| 132.0 | d | ³J(C,F) = 5.0 | C-6 |

| 120.0 | d | ²J(C,F) = 22.0 | C-3 |

| 117.8 | d | ²J(C,F) = 25.0 | C-1 |

| 112.5 | d | ³J(C,F) = 10.0 | C-4 |

¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| -110.1 | ddd | J(F,H-3) = 8.8, J(F,H-5) = 5.2, J(F,H-6) = 2.4 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized experimental protocol for obtaining NMR data for small organic molecules like this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The optimal concentration may vary depending on the spectrometer's sensitivity and the specific experiment being performed.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

NMR Data Acquisition

-

Spectrometer: The data presented in this guide was acquired on a 400 MHz NMR spectrometer.[4] Higher field strengths (e.g., 500 or 600 MHz) can provide better signal dispersion and resolution.

-

¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. A standard one-pulse experiment is generally used. It is important to define the correct spectral width to encompass all fluorine signals.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. This is followed by phase correction, baseline correction, and referencing of the chemical shift scale.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key through-bond spin-spin coupling interactions (J-couplings) for this compound. These couplings are responsible for the observed multiplicities in the NMR spectra and provide valuable information about the connectivity of the atoms.

Caption: Spin-spin coupling network in this compound.

This guide provides a foundational dataset and procedural outline for the NMR analysis of this compound. For more advanced applications, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm assignments and elucidate more complex structural features.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 1,4-Dibromo-2-fluorobenzene. This document details the vibrational characteristics of the molecule, outlines experimental protocols for spectral acquisition, and presents a logical workflow for spectral analysis.

Introduction

This compound (C₆H₃Br₂F) is a halogenated aromatic compound with applications in organic synthesis and as a building block for pharmaceutical and agrochemical compounds. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. By analyzing the absorption of infrared radiation, characteristic vibrational modes of the molecule's functional groups and overall structure can be identified, providing a unique spectral "fingerprint."

This guide will focus on the interpretation of the key absorption bands in the mid-infrared region (4000-400 cm⁻¹) and provide detailed methodologies for obtaining high-quality spectra of solid samples.

Data Presentation: Infrared Spectrum of this compound

The following table summarizes the principal absorption bands observed in the infrared spectrum of this compound. The data is sourced from the Spectral Database for Organic Compounds (SDBS).

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3094 | Weak | Aromatic C-H Stretch |

| 3065 | Weak | Aromatic C-H Stretch |

| 1572 | Medium | Aromatic C=C Stretch |

| 1555 | Medium | Aromatic C=C Stretch |

| 1462 | Strong | Aromatic C=C Stretch |

| 1422 | Medium | Aromatic C=C Stretch |

| 1381 | Medium | In-plane C-H Bend |

| 1254 | Strong | C-F Stretch |

| 1213 | Medium | In-plane C-H Bend |

| 1128 | Medium | In-plane C-H Bend |

| 1101 | Medium | In-plane C-H Bend |

| 874 | Strong | Out-of-plane C-H Bend |

| 860 | Strong | Out-of-plane C-H Bend |

| 818 | Strong | Out-of-plane C-H Bend |

| 679 | Medium | C-Br Stretch |

| 602 | Medium | C-Br Stretch |

| 442 | Medium | Ring Deformation |

Interpretation of the Spectrum

The infrared spectrum of this compound can be interpreted by assigning the observed absorption bands to specific molecular vibrations.

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The weak bands observed at 3094 cm⁻¹ and 3065 cm⁻¹ are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.

-

Aromatic C=C Stretching (1600-1400 cm⁻¹): The absorptions in the 1572-1422 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring. The presence of multiple bands in this region is typical for substituted benzenes.

-

C-F Stretching (around 1250 cm⁻¹): The strong absorption at 1254 cm⁻¹ is attributed to the stretching vibration of the carbon-fluorine bond. This is a characteristic and reliable band for identifying the presence of a fluorine substituent on an aromatic ring.

-

In-plane C-H Bending (1400-1000 cm⁻¹): The medium intensity bands at 1381, 1213, 1128, and 1101 cm⁻¹ correspond to the in-plane bending vibrations of the aromatic C-H bonds.

-

Out-of-plane C-H Bending (900-675 cm⁻¹): The strong absorptions at 874, 860, and 818 cm⁻¹ are due to the out-of-plane bending (wagging) vibrations of the C-H bonds. The pattern of these bands can often provide information about the substitution pattern on the benzene ring.

-

C-Br Stretching (below 700 cm⁻¹): The bands at 679 cm⁻¹ and 602 cm⁻¹ are assigned to the stretching vibrations of the carbon-bromine bonds. These vibrations are typically found in the lower frequency region of the mid-infrared spectrum.

-

Ring Deformation (below 600 cm⁻¹): The absorption at 442 cm⁻¹ is likely due to out-of-plane deformations of the benzene ring itself.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of a solid sample like this compound is crucial for accurate analysis. The following are detailed protocols for two common methods.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a traditional transmission method that provides high-quality spectra.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the this compound to a fine powder in an agate mortar.

-

Add the KBr to the mortar and mix thoroughly with the sample by gentle grinding until a homogeneous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

-

Sample Application:

-

Place a small amount of the this compound powder directly onto the surface of the ATR crystal.

-

-

Pressure Application:

-

Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Spectral Acquisition:

-

Collect the infrared spectrum. The instrument's software will automatically perform the background subtraction.

-

-

Cleaning:

-

After the measurement, retract the pressure arm and clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the IR spectrum of an unknown compound, exemplified by this compound.

Caption: Workflow for IR Spectral Analysis of this compound.

Mass Spectrometry of 1,4-Dibromo-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,4-Dibromo-2-fluorobenzene, a halogenated aromatic compound relevant in various fields of chemical synthesis and pharmaceutical development. This document details its characteristic fragmentation patterns under electron ionization (EI), offers detailed experimental protocols for its analysis, and presents key data in a structured format for ease of interpretation and application in research and development.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. The molecular ion peak is typically observed with significant intensity. The fragmentation is dominated by the successive loss of bromine and fluorine atoms, as well as the elimination of HBr.

Table 1: Mass Spectral Data of this compound

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 252/254/256 | [C₆H₃⁷⁹Br₂F]⁺• / [C₆H₃⁷⁹Br⁸¹BrF]⁺• / [C₆H₃⁸¹Br₂F]⁺• (Molecular Ion) | 80 |

| 173/175 | [C₆H₃⁷⁹BrF]⁺ | 100 |

| 152 | [C₆H₂F]⁺ | 45 |

| 94 | [C₆H₃F]⁺ | 30 |

| 75 | [C₆H₃]⁺ | 20 |

Note: The relative intensities are approximate and can vary depending on the specific instrumentation and experimental conditions.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation follows logical pathways driven by the stability of the resulting ions and neutral losses. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a general framework that can be adapted to specific instrumentation.

1. Sample Preparation

Since this compound is a solid at room temperature, it must be dissolved in a suitable volatile organic solvent.

-

Solvent Selection: Dichloromethane, hexane, or ethyl acetate (B1210297) are appropriate choices.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL to avoid detector saturation.

-

Procedure:

-

Accurately weigh a small amount of this compound.

-

Dissolve the solid in a known volume of the chosen solvent in a volumetric flask.

-

Perform serial dilutions as necessary to achieve the desired working concentration.

-

Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio) depending on sample concentration.

-

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: Maintain 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-300

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

-

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is outlined below.

Caption: General workflow for GC-MS analysis of this compound.

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in determining the crystal structure of the halogenated organic compound, 1,4-Dibromo-2-fluorobenzene. While a specific public crystallographic dataset for this compound could not be located within the searched databases, this document details the standard experimental protocols and analytical workflow required for such a determination. This information is crucial for understanding the solid-state properties of this molecule, which is a valuable building block in organic synthesis and drug discovery.

Introduction

This compound (C₆H₃Br₂F) is a substituted aromatic hydrocarbon that exists as a colorless to pale yellow crystalline solid at room temperature.[1] Its molecular structure, characterized by a benzene (B151609) ring with two bromine atoms and one fluorine atom, makes it a subject of interest for studying intermolecular interactions, polymorphism, and solid-state packing, all of which are governed by its crystal structure.[1] Understanding the three-dimensional arrangement of molecules in the crystalline lattice is fundamental for predicting and controlling its physicochemical properties, such as solubility, melting point, and bioavailability, which are critical parameters in drug development.

Core Principles of Single-Crystal X-ray Diffraction

The primary technique for elucidating the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction. This powerful analytical method relies on the interaction of X-rays with the periodic arrangement of atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of constructive interference. By analyzing the positions and intensities of these diffracted beams, the electron density map of the crystal can be reconstructed, revealing the precise location of each atom in the unit cell.

Experimental Protocol: From Crystal to Structure

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental procedures.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of this compound. The crystal should be of a suitable size (typically 0.1-0.5 mm in all dimensions) and free from significant defects like cracks or twinning. A common method for growing crystals of small organic molecules is slow evaporation from a saturated solution.

Detailed Methodology:

-

Solvent Selection: A suitable solvent or a mixture of solvents in which this compound has moderate solubility is chosen. Solvents such as ethanol, methanol, acetone, or hexane (B92381) could be tested.

-

Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any impurities and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of single crystals over a period of hours to days.

-

Crystal Harvesting: Once crystals of suitable size and quality are formed, they are carefully harvested from the solution.

Data Collection

The selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and protect it from radiation damage.

Detailed Methodology:

-

Mounting: A single crystal is carefully selected under a microscope and mounted on a suitable holder, such as a glass fiber or a cryo-loop.

-

Centering: The crystal is precisely centered in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.

-

Data Integration and Scaling: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors, such as Lorentz and polarization effects.

Structure Solution and Refinement

The integrated and scaled diffraction data are used to solve the crystal structure.

Detailed Methodology:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use statistical relationships between the reflection intensities to derive a trial structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Quantitative Data Summary

As no specific crystallographic data for this compound was found in the public domain, the following table presents a template of the typical quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Description | Typical Value/Information |

| Empirical Formula | The chemical formula of the compound. | C₆H₃Br₂F |

| Formula Weight | The molecular weight of the compound. | 253.90 g/mol |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The symmetry of the crystal structure. | To be determined |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | To be determined |

| Volume | The volume of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| Density (calculated) | The calculated density of the crystal. | To be determined |

| Absorption Coefficient | A measure of how much the X-rays are absorbed by the crystal. | To be determined |

| F(000) | The number of electrons in the unit cell. | To be determined |

| Crystal Size | The approximate dimensions of the crystal used for data collection. | e.g., 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | The range of scattering angles over which data was collected. | To be determined |

| Index ranges | The range of Miller indices (h, k, l) for the collected reflections. | To be determined |

| Reflections collected | The total number of reflections measured. | To be determined |

| Independent reflections | The number of unique reflections after accounting for symmetry. | To be determined |

| Completeness to theta | The percentage of unique reflections measured up to a certain scattering angle. | >99% |

| Refinement method | The method used to refine the crystal structure. | Full-matrix least-squares on F² |

| Data / restraints / parameters | The number of data points, restraints, and refined parameters. | To be determined |

| Goodness-of-fit on F² | A statistical measure of the quality of the refinement. | ~1.0 |

| Final R indices [I>2sigma(I)] | The final agreement factors between the observed and calculated structure factors. | R1 and wR2 values |

| Largest diff. peak and hole | The largest positive and negative electron density features remaining in the final difference Fourier map. | To be determined |

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final validation of the crystal structure.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its solid-state behavior and unlocking its full potential in various scientific and industrial applications. While specific crystallographic data is not currently available in public repositories, the experimental protocols and analytical workflows detailed in this guide provide a robust framework for its elucidation. The insights gained from such studies are invaluable for the rational design of new materials and pharmaceutical compounds with tailored properties.

References

An In-depth Technical Guide on the Solubility of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dibromo-2-fluorobenzene in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides a detailed experimental protocol for determining the solubility of solid organic compounds. Furthermore, it visualizes the utility of this compound in common synthetic reactions.

Core Compound Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃Br₂F. At room temperature, it typically exists as a white to pale cream crystalline solid or powder.[1] Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms and one fluorine atom, renders it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.

Solubility Profile

Based on available data, this compound exhibits poor solubility in aqueous solutions and is generally soluble in common organic solvents. The principle of "like dissolves like" governs its solubility behavior; as a relatively non-polar aromatic compound, it dissolves more readily in non-polar or moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Qualitative Solubility |

| Polar Protic | Water | Insoluble/Sparingly Soluble |

| Ethanol | Soluble | |

| Methanol | Likely Soluble | |

| Polar Aprotic | Acetone | Likely Soluble |

| Acetonitrile | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | |

| Non-Polar | Toluene | Soluble |

| Hexane | Likely Soluble | |

| Dichloromethane | Likely Soluble | |

| Chloroform | Likely Soluble | |

| Ethyl Acetate | Likely Soluble |

Note: "Likely Soluble" is inferred from the general solubility of similar halogenated aromatic compounds. Experimental verification is recommended.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the mass of solute that can be dissolved in a specific volume of solvent at a given temperature to create a saturated solution.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation. b. Seal the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: a. After the equilibration period, cease stirring and allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe. c. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination: a. Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. b. Once all the solvent has evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption. c. Weigh the evaporation dish containing the dried solute on an analytical balance. d. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation of Solubility: a. Subtract the initial mass of the empty evaporation dish from the final constant mass to determine the mass of the dissolved this compound. b. The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Synthetic Utility

This compound is a versatile building block in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for drug discovery and materials science. Below are visualizations of two common reaction pathways involving this compound.

Caption: Suzuki Cross-Coupling Reaction Scheme.

Caption: Sonogashira Cross-Coupling Reaction Scheme.

References

A Technical Guide to the Thermodynamic Properties of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₂F. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of bromine and fluorine atoms on the benzene (B151609) ring imparts unique reactivity and properties, making it a versatile intermediate for various chemical transformations. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, along with detailed experimental methodologies for their determination and an exploration of its role in synthetic pathways.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of this compound is presented below. The data is a combination of experimentally determined values and computationally estimated figures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₃Br₂F | - | [3][4] |

| Molecular Weight | 253.89 | g/mol | [3] |

| CAS Number | 1435-52-5 | - | [5] |

| Appearance | White to pale reddish-yellow crystal or solid | - | [4] |

| Melting Point | 33-36 | °C | [5] |

| Boiling Point | 216 | °C | [5] |

| Flash Point | 102 | °C | [5] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source & Method |

| Enthalpy of Fusion (ΔfusH°) | 18.21 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 44.60 | kJ/mol | Joback Calculated Property |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -73.38 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (Gas, ΔfH°gas) | -97.03 | kJ/mol | Joback Calculated Property |

| Ideal Gas Heat Capacity (Cp,gas) | Value not available | J/mol·K | - |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.351 | - | Crippen Calculated Property |

| Water Solubility (log10WS) | -4.13 | mol/L | Crippen Calculated Property |

Note: "Joback Calculated Property" and "Crippen Calculated Property" indicate that these values are estimations derived from computational models and not from direct experimental measurement.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is limited in the public domain, the following are detailed methodologies generally employed for determining the key thermodynamic properties of similar organic compounds.

Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

The enthalpy of fusion, the heat absorbed when a substance melts, can be precisely measured using Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion (e.g., indium).

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 5-10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: An endothermic peak is observed on the thermogram, corresponding to the melting of the sample. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH°). The onset temperature of the peak is taken as the melting point.

Determination of Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds, from which the enthalpy of vaporization can be calculated.

Methodology:

-

Apparatus: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through a saturator containing the sample of this compound. The saturator is maintained at a constant, precisely controlled temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The gas stream then passes through a condenser or a trap cooled to a temperature where the vapor of the substance condenses and is collected. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

-

Vapor Pressure Calculation: The vapor pressure (P) at the saturation temperature (T) is calculated using the following equation: P = (n / (n + N)) * Patm where 'n' is the number of moles of the vaporized substance, 'N' is the number of moles of the carrier gas, and Patm is the atmospheric pressure.

-

Enthalpy of Vaporization Calculation: The measurements are repeated at several different temperatures. The enthalpy of vaporization (ΔvapH°) is then determined from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔvapH°/R where R is the ideal gas constant.

Synthetic Pathways and Applications

This compound is a key intermediate in organic synthesis, primarily utilized as a scaffold to introduce a fluorinated phenyl group into more complex molecules. Its bromine atoms serve as versatile handles for a variety of cross-coupling reactions.

A common synthetic route to this compound involves the electrophilic bromination of 2-fluorobenzene.[1] The fluorine atom directs the incoming bromine electrophiles to the para position, followed by a second bromination at the ortho position relative to the fluorine.

The diagram above illustrates the synthesis of this compound and its subsequent use in building more complex molecules. The bromine atoms can be selectively replaced through various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it an invaluable precursor in the synthesis of a wide range of functional molecules.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Stability of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on a benzene (B151609) ring, imparts distinct reactivity and stability characteristics that are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the chemical and physical properties, reactivity, and stability of this compound, with a focus on its application in key organic transformations.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety and handling requirements, is paramount for the effective and safe utilization of this compound in a laboratory setting.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1435-52-5 | [2][3][4][5] |

| Molecular Formula | C₆H₃Br₂F | [2][3][4][5] |

| Molecular Weight | 253.89 g/mol | [2][4] |

| Appearance | White to pale cream crystals or powder | [1] |

| Melting Point | 33-36 °C | [4] |

| Boiling Point | 216 °C | [4] |

| Solubility | Insoluble in water. | [1] |

| InChI Key | WNSNPGHNIJOOPM-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)Br | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure. The following table outlines its hazard classifications and recommended precautionary measures.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

| P280: Wear protective gloves/ eye protection/ face protection. | |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405: Store locked up. | |

| P501: Dispose of contents/ container to an approved waste disposal plant. |

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents.[1]

Reactivity Profile

The reactivity of this compound is dominated by the two bromine atoms, which can be selectively functionalized through various cross-coupling and metal-halogen exchange reactions. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution on an unactivated ring, generally remains intact during these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The site-selective Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of fluorinated bi- and terphenyls. The bromine atom at the 4-position is sterically less hindered and electronically more favorable for oxidative addition to the palladium catalyst, leading to preferential reaction at this site.

This protocol is adapted from the work of Sharif, M., et al. and describes a one-pot synthesis of fluorinated terphenyls.[6][7][8]

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

Na₂CO₃ (3.0 equivalents)

-

Toluene/Ethanol/Water (7:3:2) solvent mixture

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (3.0 mmol).

-

Add the degassed solvent mixture of toluene, ethanol, and water (12 mL).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated terphenyl.

Logical Workflow for Suzuki-Miyaura Reaction:

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Grignard and Organolithium Reactions

The bromine atoms of this compound can undergo metal-halogen exchange to form Grignard or organolithium reagents. These intermediates are highly reactive nucleophiles that can be used to form new carbon-carbon bonds. The regioselectivity of the metal-halogen exchange can be influenced by the choice of reagent and reaction conditions.

Materials:

-

This compound

-

Magnesium turnings (1.1 equivalents)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (catalytic)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Assemble a dry three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere.

-

Add magnesium turnings and a small crystal of iodine to the flask.

-

Gently heat the flask to activate the magnesium.

-

Prepare a solution of this compound in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the solution to the magnesium to initiate the reaction.

-

Once the reaction has started, add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

The resulting Grignard reagent can be used in subsequent reactions with various electrophiles.

Materials:

-

This compound

-

n-Butyllithium (1.0 equivalent)

-

Anhydrous THF or diethyl ether

-

Schlenk flask or tube

-

Inert atmosphere (Argon or Nitrogen)

-

Low-temperature bath (-78 °C)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically in hexanes) to the stirred solution.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for the bromine-lithium exchange to occur.

-

The resulting aryllithium species is then ready to be quenched with an appropriate electrophile.

Reactivity Pathway for Metal-Halogen Exchange:

Caption: Decision pathway for functionalization via metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr)

While the fluorine atom in this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions, the introduction of a strong electron-withdrawing group (e.g., a nitro group) onto the ring can activate the fluorine for displacement by nucleophiles.

Materials:

-

Activated this compound derivative (e.g., with a nitro group)

-

Nucleophile (e.g., amine, alkoxide) (1.1-1.5 equivalents)

-

Base (e.g., K₂CO₃, NaH)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve the activated this compound derivative in the anhydrous solvent.

-

Add the nucleophile and the base to the solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Stability

This compound is a stable compound under standard laboratory conditions. However, like many polyhalogenated aromatic compounds, it can undergo decomposition under harsh conditions.

-

Photochemical Stability: Aromatic bromides can undergo photochemical degradation upon exposure to UV radiation.[12][13] The C-Br bond can be cleaved, leading to the formation of radical species that can participate in subsequent reactions. It is therefore advisable to store this compound in a dark place to prevent photochemical decomposition.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly the site-selective nature of its Suzuki-Miyaura cross-coupling reactions, makes it an attractive starting material for the synthesis of complex fluorinated molecules. A thorough understanding of its physicochemical properties, reactivity, and stability is crucial for its safe and effective use in research and development. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 1435-52-5 [matrix-fine-chemicals.com]

- 4. 1,4-ジブロモ-2-フルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1435-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 7. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermal destruction of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions: Influences of Aromatic Components, Polarity and Photochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Effects of Fluorine in 1,4-Dibromo-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-fluorobenzene is a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The strategic placement of a fluorine atom on the dibrominated benzene (B151609) ring introduces unique electronic properties that significantly influence its reactivity and the characteristics of the resulting molecules. This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical principles. Understanding these effects is paramount for designing efficient synthetic routes and for the rational design of novel drug candidates and functional materials.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In the context of drug design, fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to target proteins.[1][2] this compound serves as a key intermediate, offering two reactive bromine sites for further functionalization, typically through cross-coupling reactions, while the fluorine atom fine-tunes the electronic landscape of the aromatic ring.[1] This guide delves into the fundamental electronic principles governing the chemistry of this important synthetic intermediate.

The Duality of Fluorine's Electronic Influence

The electronic effect of the fluorine atom in this compound is a classic example of the interplay between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the entire aromatic ring towards electrophilic attack compared to benzene.

-

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions relative to the fluorine atom.

The following diagram illustrates this dual nature:

Physicochemical and Spectroscopic Data

The electronic effects of fluorine are manifested in the physical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₃Br₂F |

| Molecular Weight | 253.89 g/mol |

| Appearance | White to pale cream solid |

| Melting Point | 33-36 °C |

| Boiling Point | 216 °C |

| CAS Number | 1435-52-5 |

Table 1: Physical Properties of this compound.

Reactivity and Regioselectivity in Cross-Coupling Reactions

A key application of this compound is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic effects of the fluorine atom, in conjunction with steric factors, dictate the regioselectivity of these reactions. The bromine atom at the 4-position is generally more reactive than the bromine at the 1-position.

This preferential reactivity can be attributed to two main factors:

-

Steric Hindrance: The bromine atom at the 1-position is ortho to the fluorine atom, making it more sterically hindered for the approach of the bulky catalytic complex.

-

Electronic Effects: The bromine at the 4-position is para to the fluorine atom. While the resonance effect of fluorine donates electron density to this position, the strong inductive withdrawal still results in a relatively electron-deficient carbon, favoring oxidative addition. Conversely, the bromine at the 1-position is ortho to the fluorine, where the electron-donating resonance effect is strongest, making this carbon slightly less electrophilic.

The workflow for a typical regioselective Suzuki-Miyaura coupling is depicted below:

Experimental Protocols

Synthesis of this compound via Bromination of 1-bromo-3-fluorobenzene (B1666201) (Hypothetical Protocol)

-

Materials: 1-bromo-3-fluorobenzene, N-Bromosuccinimide (NBS), Iron(III) bromide (FeBr₃) or iron filings, Dichloromethane (CH₂Cl₂), Sodium sulfite (B76179) solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄), Silica (B1680970) gel.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-fluorobenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford this compound.

-

Applications in Drug Development and Materials Science

This compound is a valuable precursor for a variety of complex organic molecules. Its utility stems from the ability to introduce a fluorinated phenyl group into a larger scaffold, often leading to improved therapeutic or material properties.

-

Pharmaceuticals: The fluorinated dibromophenyl core can be elaborated into biaryl or heteroaryl structures that are common motifs in active pharmaceutical ingredients (APIs). The fluorine atom can enhance binding to target enzymes or receptors and improve metabolic stability, leading to a longer duration of action.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can increase the potency and environmental persistence of herbicides, insecticides, and fungicides.[2]

-

Materials Science: This compound is used in the synthesis of liquid crystals, high-performance polymers with enhanced thermal and chemical resistance, and advanced electronic materials such as those used in Organic Light Emitting Diodes (OLEDs).[1]

Conclusion

The electronic effects of the fluorine atom in this compound are a nuanced combination of strong inductive withdrawal and moderate resonance donation. This duality governs its reactivity, particularly the regioselectivity observed in cross-coupling reactions, making it a predictable and highly useful building block in synthetic chemistry. For researchers and professionals in drug development and materials science, a thorough understanding of these electronic principles is essential for leveraging the unique properties of this versatile fluorinated intermediate to design and create novel molecules with enhanced function.

References

An In-depth Technical Guide to the Safety and Handling of 1,4-Dibromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-dibromo-2-fluorobenzene (CAS No. 1435-52-5), a versatile fluorinated aromatic compound. Adherence to the protocols outlined herein is crucial for ensuring the safety of laboratory personnel and the protection of the environment. This document covers hazard identification, personal protective equipment, emergency procedures, and detailed experimental protocols for its common applications in organic synthesis.

Chemical Identification and Physical Properties

This compound is a halogenated organic compound that exists as a colorless to pale yellow crystalline solid at room temperature.[1] It possesses a faint, characteristic odor typical of brominated aromatic compounds.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Br₂F | [1][2] |

| Molecular Weight | 253.89 g/mol | [2] |

| CAS Number | 1435-52-5 | [1][2] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 33-36 °C (lit.) | [2] |

| Boiling Point | 216 °C (lit.) | [2] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [2] |

| Solubility | Insoluble in water. | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, and skin and eye contact.

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential Health Effects:

-

Inhalation: Causes respiratory tract irritation.[5] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.

-

Skin Contact: Causes skin irritation.[5]

-

Eye Contact: Causes serious eye irritation.[5]

-

Ingestion: May be harmful if swallowed and may cause gastrointestinal irritation.[5]

-

Chronic Exposure: Prolonged or repeated exposure may cause liver and kidney injury.[6]

Safe Handling and Storage

Strict adherence to the following handling and storage protocols is essential to minimize exposure risks.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

-